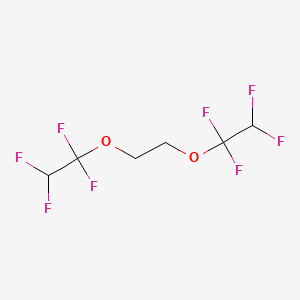

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRJJXQSRCWPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569266 | |

| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-39-4 | |

| Record name | 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

CAS Number: 358-39-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a fluorinated ether with significant potential in advanced electrochemical applications, particularly in the development of high-performance lithium-ion batteries. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and its mechanism of action as an electrolyte additive.

Chemical and Physical Properties

This compound, also known by synonyms such as Ethylene (B1197577) glycol bis(1,1,2,2-tetrafluoroethyl) ether and HFE-578E, is a colorless liquid.[1] Its highly fluorinated structure imparts desirable properties such as high thermal stability and chemical resistance.[2] The presence of ether linkages contributes to its unique solvation characteristics.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆F₈O₂ | [1][4] |

| Molecular Weight | 262.10 g/mol | [1][4] |

| Density | 1.418 - 1.48 g/cm³ | [1][5] |

| Boiling Point | 141 °C (at 760 mmHg); 86 °C (at 100 Torr); 80 °C (at 50 mmHg) | [1][4][5] |

| Flash Point | 45 - 66 °C | [1][5] |

| Refractive Index | 1.305 - 1.3202 (at 20 °C) | [1][5] |

| Purity | >98.0% (GC) | [6] |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of tetrafluoroethylene (B6358150) with ethylene glycol.[1] Another documented method is the etherification of fluorinated alcohols with halogenated precursors.[3]

Experimental Protocol: Synthesis via Etherification

This protocol is adapted from general ether synthesis methodologies and specific information found for analogous fluorinated ethers.

Materials:

-

Ethylene glycol

-

1,1,2,2-tetrafluoroethylene

-

Lewis acid catalyst (e.g., Boron trifluoride, BF₃)

-

Anhydrous polar aprotic solvent (e.g., dimethylacetamide)

-

Apparatus for gas dispersion and reaction under controlled temperature and pressure

-

Distillation apparatus for purification

Procedure:

-

In a multi-necked flask equipped with a stirrer, gas inlet, thermometer, and condenser, dissolve ethylene glycol in the anhydrous polar aprotic solvent.

-

Introduce the Lewis acid catalyst into the reaction mixture.

-

Under a controlled temperature of 40-60°C, bubble 1,1,2,2-tetrafluoroethylene gas through the solution.[1] The reaction progress can be monitored by GC-MS.

-

Upon completion of the reaction, quench the catalyst according to standard laboratory procedures.

-

The crude product is isolated by extraction.

-

Purification is achieved by fractional distillation under reduced pressure to yield the final product. A yield of approximately 33% has been reported for this method.[1]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum is expected to show signals characteristic of the -CF₂- groups. Based on typical chemical shift ranges for fluorinated ethers, the signals for the CF₂ groups are anticipated to appear between -120 to -140 ppm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:

Table 2: Summary of Spectroscopic Data

| Analytical Technique | Key Observations | Purpose |

| ¹⁹F NMR | Signals for CF₂ groups at approximately δ -120 to -140 ppm | Confirms the fluorine environment |

| FT-IR | C-F stretching at 1150–1250 cm⁻¹; C-O-C stretching at 1050–1100 cm⁻¹ | Functional group identification |

| GC-MS | Molecular ion peak at m/z 262.1 | Confirmation of molecular weight and purity |

Applications in Lithium-Ion Batteries

This compound has emerged as a promising co-solvent in electrolytes for lithium-ion batteries, particularly in high-voltage applications and lithium-sulfur batteries.[1][7] Its primary role is to enhance the stability and performance of the battery.

Mechanism of Action

The mechanism of action involves the weak coordination of the ether oxygen atoms with lithium ions (Li⁺).[1] This interaction modifies the solvation structure of the electrolyte, transitioning it from a solvent-dominated configuration to a more stable anion-incorporated structure.[1] This alteration leads to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface, which is crucial for preventing dendrite formation and improving the cycling stability of lithium-metal batteries.[3]

Caption: Simplified signaling pathway of the compound's action in a lithium-ion battery.

Performance Data

The inclusion of this compound in battery electrolytes has demonstrated significant improvements in electrochemical performance.

Table 3: Electrochemical Performance Data

| Performance Metric | Observation | Reference(s) |

| Oxidative Stability | Stable up to 4.4 V | [1] |

| Coulombic Efficiency (Li-S Battery) | >98% | [1] |

| Capacity Retention (Li-S Battery) | 80% after 200 cycles | [1] |

Safety and Handling

This compound is a combustible liquid and requires careful handling in a well-ventilated area.[6] Users should wear appropriate personal protective equipment, including gloves and safety glasses.

Table 4: GHS Hazard Statements

| Hazard Code | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H412 | Harmful to aquatic life with long lasting effects |

(Data sourced from various supplier safety data sheets)

Conclusion

This compound is a specialty fluorinated ether with compelling properties for advancing energy storage technologies. Its unique solvation behavior and ability to form a stable SEI make it a valuable component in the formulation of next-generation lithium-ion battery electrolytes. Further research into optimizing its synthesis and exploring its full potential in various electrochemical systems is warranted.

References

- 1. This compound | 358-39-4 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane | RUO [benchchem.com]

- 4. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 358-39-4 | 2108-3-18 | MDL MFCD16619127 | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 358-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethylene Glycol Bis(1,1,2,2-tetrafluoroethyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol bis(1,1,2,2-tetrafluoroethyl) ether, also known by its IUPAC name 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane, is a fluorinated ether with potential applications in various scientific and industrial fields. Its unique properties, derived from the presence of multiple fluorine atoms, make it a compound of interest for researchers in materials science, solvent chemistry, and potentially as a non-reactive medium or a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Identification

The chemical structure of Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is characterized by a central ethylene glycol core linked to two 1,1,2,2-tetrafluoroethyl groups via ether linkages.

Caption: 2D Chemical Structure of the Molecule.

Identifiers

| Identifier | Value |

| IUPAC Name | 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane[1] |

| CAS Number | 358-39-4[1][2][3][4][5][6] |

| Molecular Formula | C6H6F8O2[1][2][3][5] |

| Canonical SMILES | C(COC(C(F)F)(F)F)OC(C(F)F)(F)F[1][2] |

| InChI | InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2[1][2] |

| InChIKey | WVRJJXQSRCWPNS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is presented below.

| Property | Value |

| Molecular Weight | 262.1 g/mol [1][2][3][5] |

| Appearance | Clear liquid[2][7] |

| Boiling Point | 141 °C[3][4][7] |

| Density | 1.418 g/cm³[3][4][7] |

| Refractive Index | 1.3202[3][4][7] |

| Flash Point | 45 °C[3][4][7] |

| Topological Polar Surface Area | 18.5 Ų[1][2] |

| Rotatable Bond Count | 7[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Hydrogen Bond Donor Count | 0[2] |

| XLogP3-AA | 2.47[2] |

Experimental Protocols

Synthesis of Ethylene Glycol Bis(1,1,2,2-tetrafluoroethyl) Ether

A representative synthesis for a similar compound, ethylene glycol bis(1,2,2,2-tetrafluoroethyl) ether, is described in US Patent 3,981,927A, which can be adapted for the synthesis of the title compound.[8] The following is a generalized protocol based on this patent.

Reaction Scheme:

Caption: Synthetic Pathway Overview.

Materials:

-

Ethylene glycol bis(fluoral-semiacetal)

-

N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine

-

Anhydrous diethyl ether

-

Water

-

Sodium bicarbonate solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

A solution of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine (2.2 moles) in anhydrous diethyl ether (500 ml) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer.

-

The reaction mixture is cooled to 0°C using an external cooling bath.

-

Ethylene glycol bis(fluoral-semiacetal) (1.1 moles) is added dropwise to the stirred solution over a period of 3.5 hours, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to stand overnight.

-

The product is then washed sequentially with water and a sodium bicarbonate solution until the aqueous layer shows a neutral pH.

-

The organic layer is dried over anhydrous magnesium sulfate and phosphorus pentoxide.

-

The diethyl ether is removed by distillation under normal pressure.

-

The crude product is then purified by fractional distillation to yield the final product.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and for the synthesis of the 1,1,2,2-tetrafluoro isomer.

Spectroscopic Data

While various chemical suppliers indicate the availability of spectroscopic data such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry for Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether, publicly accessible spectra are limited.[9] Researchers are advised to acquire these spectra on their own samples for detailed structural confirmation.

Safety and Handling

Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether is classified as hazardous. According to the Globally Harmonized System (GHS), it is associated with the following hazard statement:

-

H412: Harmful to aquatic life with long-lasting effects.[4]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether for researchers and professionals. The provided data on its chemical structure, properties, and a representative synthetic protocol serve as a valuable resource for its potential application and further investigation. Due to the limited availability of public spectroscopic and detailed toxicological data, further in-house analysis is recommended for any research or development activities involving this compound.

References

- 1. 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CAS # 358-39-4, this compound, Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether - chemBlink [ww.chemblink.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether | 358-39-4 [chemicalbook.com]

- 7. mt.sfdchinachem.com [mt.sfdchinachem.com]

- 8. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 9. Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether(358-39-4)FT-IR [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a fluorinated ether of interest to researchers, scientists, and professionals in drug development. The document details the core synthetic strategies, provides inferred experimental protocols based on analogous reactions, and presents quantitative data in a structured format for clarity and comparison.

Introduction

This compound, also known as HFE-578E, is a hydrofluoroether (HFE) with the chemical formula C₆H₆F₈O₂. Its unique properties, including chemical inertness, thermal stability, and specific solvation characteristics, make it a valuable compound in various applications, including as a potential solvent or component in electrolyte formulations. This guide focuses on the chemical synthesis of this molecule, providing a practical resource for its preparation in a laboratory setting.

Primary Synthesis Pathways

The synthesis of this compound can be approached through several routes, with the Williamson ether synthesis being the most classical and adaptable method for laboratory-scale preparation. Other potential, though less detailed in available literature, methods include the direct reaction of tetrafluoroethylene (B6358150) with ethylene (B1197577) glycol and the fluorination of a precursor ether.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2][3] It involves the reaction of an alkoxide with a primary alkyl halide or another substrate with a good leaving group via an SN2 reaction.[4][5] For the synthesis of the symmetrical this compound, two main variations of this pathway are conceivable:

-

Pathway A: Reaction of the sodium salt of 1,1,2,2-tetrafluoroethanol with a 1,2-dihaloethane.

-

Pathway B: Reaction of the disodium (B8443419) salt of ethylene glycol with a 1-halo-1,1,2,2-tetrafluoroethane.

Pathway A is generally preferred as 1,2-dihaloethanes are readily available and reactive primary halides, well-suited for SN2 reactions.

Logical Relationship of Williamson Ether Synthesis (Pathway A)

Caption: Williamson ether synthesis pathway for this compound.

The following protocol is an inferred procedure for the synthesis of this compound via the Williamson ether synthesis, based on procedures for analogous fluorinated ethers.

Materials:

-

1,1,2,2-Tetrafluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dibromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.0 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add 1,1,2,2-tetrafluoroethanol (2.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium 1,1,2,2-tetrafluoroethoxide.

-

Etherification: To the freshly prepared alkoxide solution, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature. After the addition, heat the reaction mixture to 50-70 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously pour it into a separatory funnel containing cold water. Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase). Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis, based on typical yields for similar reactions.

| Parameter | Value |

| Reactants | |

| 1,1,2,2-Tetrafluoroethanol | 2.1 eq |

| Sodium Hydride (60%) | 2.0 eq |

| 1,2-Dibromoethane | 1.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 50-70 °C |

| Reaction Time | 12-24 hours |

| Yield | |

| Theoretical Yield | Calculated based on limiting reagent |

| Actual Yield (Expected) | 40-60% |

Reaction of Tetrafluoroethylene with Ethylene Glycol

Another potential pathway involves the direct reaction of tetrafluoroethylene (TFE) with ethylene glycol. This method is suggested to proceed via a Lewis acid-catalyzed addition.

Reaction Pathway

Caption: Synthesis from tetrafluoroethylene and ethylene glycol.

This method requires handling of gaseous TFE, which is prone to hazardous polymerization, and thus necessitates specialized equipment and safety precautions.

Quantitative Data from Literature

| Parameter | Value |

| Reactants | Tetrafluoroethylene, Ethylene Glycol |

| Catalyst | Lewis Acid (e.g., BF₃) |

| Reaction Conditions | |

| Temperature | 40-60 °C |

| Yield | ~33% |

Direct Fluorination of a Precursor Ether

A third, more specialized approach is the direct fluorination of a corresponding non-fluorinated or partially fluorinated ether precursor. This method typically employs harsh fluorinating agents and can be challenging to control for selective fluorination.

Experimental Workflow

Caption: General workflow for direct fluorination synthesis.

This pathway is often less suitable for laboratory synthesis due to the highly reactive and hazardous nature of the reagents and the potential for over-fluorination and side product formation.

Conclusion

The synthesis of this compound is most practically achieved in a standard laboratory setting via the Williamson ether synthesis. This method offers a balance of safety, accessibility of reagents, and predictability of the reaction outcome. While other methods exist, they often require specialized equipment and handling of hazardous materials. The provided inferred protocol for the Williamson synthesis serves as a robust starting point for the preparation of this valuable fluorinated ether. Researchers should optimize the reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications.

References

- 1. EP0116417A2 - Method for the preparation of fluorinated ethers - Google Patents [patents.google.com]

- 2. CN102264682A - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

Technical Guide: An Overview of C₆H₆F₈O₂ Isomers and the Role of Fluorination in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the isomers of C₆H₆F₈O₂, with a primary focus on 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane, commonly known as TFEE. While the molecular formula might suggest potential for biological activity, this document clarifies the current scientific understanding of these compounds, their primary applications, and the broader context of fluorination in the pharmaceutical industry.

Molecular Weight and Physicochemical Properties

The chemical formula C₆H₆F₈O₂ corresponds to a molecular weight of 262.10 g/mol . Two primary isomers are commercially available and are the subject of scientific research: this compound and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189). Their key properties are summarized in the table below for comparison.

| Property | This compound | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |

| Synonyms | TFEE, Ethylene glycol bis(1,1,2,2-tetrafluoroethyl) ether, HFE-578E | 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, 1H,1H,6H,6H-Perfluorohexane-1,6-diol |

| CAS Number | 358-39-4[1] | 355-74-8 |

| Molecular Formula | C₆H₆F₈O₂ | C₆H₆F₈O₂ |

| Molecular Weight | 262.10 g/mol [1][2] | 262.10 g/mol |

| Appearance | Colorless liquid[1] | White solid |

| Boiling Point | 141°C[1] | 100°C at 3 mmHg |

| Melting Point | Not specified | 66-70°C |

| Density | 1.418 g/cm³[1] | Not specified |

Isomer Classification and Primary Applications

The two isomers of C₆H₆F₈O₂ have distinct chemical structures that dictate their applications. The ether, TFEE, is relatively inert, while the diol is reactive and used as a building block.

Caption: Classification of C₆H₆F₈O₂ isomers and their main uses.

Biological Activity and Signaling Pathways: A Clarification

A key aspect of this technical guide is to address the potential biological relevance of TFEE. Based on available scientific literature, there is no evidence to suggest that this compound (TFEE) is involved in biological signaling pathways relevant to drug development. Its documented "biological activity" is primarily related to its chemical interactions in non-biological systems, such as its ability to modulate the solvation of lithium ions in battery electrolytes.[1] This property is of significant interest in materials science and electrochemistry but does not translate to pharmacological activity in biological systems.

Similarly, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol is primarily used as a monomer in the synthesis of fluorinated polymers and is not associated with any known signaling pathways.[3]

Experimental Protocols: Synthesis of Fluorinated Compounds

While there are no specific experimental protocols for studying the biological signaling of TFEE, understanding the synthesis of fluorinated compounds is crucial for drug development professionals. The incorporation of fluorine into drug candidates can significantly enhance properties such as metabolic stability and bioavailability.[4]

A general workflow for the synthesis and evaluation of novel fluorinated drug candidates is outlined below.

Caption: A generalized workflow for the discovery of fluorinated pharmaceuticals.

Methodology for the Synthesis of Fluorinated Compounds:

The synthesis of organofluorine compounds for pharmaceutical applications is a specialized field.[4] Traditional fluorinating reagents can be hazardous and require specialized equipment.[4] Modern approaches focus on safer and more selective methods.

-

Nucleophilic Fluorination: This common method involves the displacement of a leaving group with a fluoride (B91410) ion source, such as cesium fluoride or potassium fluoride.[5] The choice of solvent and reaction conditions is critical to control selectivity.

-

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are used to add a fluorine atom to electron-rich substrates.

-

Incorporation of Fluorinated Building Blocks: A widely used strategy is to use small, commercially available molecules that already contain fluorine and incorporate them into a larger molecular scaffold.[6] This avoids the need to handle harsh fluorinating agents in later stages of a synthesis.

-

Catalytic Methods: Recent advances include the use of transition metal catalysts, such as palladium, to facilitate the fluorination of complex molecules under milder conditions.[5]

The Broader Role of Fluorination in Drug Development

The inclusion of fluorine atoms in active pharmaceutical ingredients (APIs) is a common strategy to enhance their therapeutic properties.[4] Approximately 15-20% of all pharmaceuticals contain at least one fluorine atom.[4] The unique properties of fluorine, such as its high electronegativity and small size, can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life.[4]

-

Enhanced Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

-

Improved Bioavailability: By increasing lipophilicity, fluorine can help a drug molecule to pass through cell membranes more effectively.[4]

Conclusion

The compound with the molecular formula C₆H₆F₈O₂ exists as at least two distinct isomers, with this compound (TFEE) being a specialty solvent and electrolyte component, and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol serving as a monomer for fluoropolymers. There is currently no scientific evidence to support a role for these specific compounds in biological signaling pathways relevant to drug development. However, the broader field of organofluorine chemistry is of immense importance to the pharmaceutical industry. The strategic incorporation of fluorine into drug candidates remains a key tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of new therapeutics. Researchers and drug development professionals should focus on the established principles of medicinal chemistry and the growing body of literature on the synthesis and application of fluorinated compounds to advance their research goals.

References

- 1. This compound | 358-39-4 | Benchchem [benchchem.com]

- 2. This compound | 358-39-4 | FB101834 [biosynth.com]

- 3. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | TCI AMERICA [tcichemicals.com]

- 4. pharmtech.com [pharmtech.com]

- 5. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. sciencedaily.com [sciencedaily.com]

In-Depth Technical Guide: Physicochemical Properties and Applications of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (CAS No. 358-39-4). The document details experimental methodologies for its synthesis and characterization, and explores its role in advancing energy storage technologies.

Physicochemical Properties

This compound is a fluorinated ether characterized by its unique combination of properties, including low coordinating ability and enhanced stability, which are primarily attributed to its electron-withdrawing tetrafluoroethoxy groups.[1] These characteristics make it a person of interest as a co-solvent in electrolytes for lithium-ion batteries.[1]

Boiling Point and Density: A Note on Discrepancies

There are some discrepancies in the reported values for the boiling point and density of this compound across various sources. These variations in boiling point are likely attributable to measurements taken at different atmospheric pressures. It is crucial for researchers to consider the conditions under which these values were determined.

Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure | Reference |

| 141 | Not Specified | [1] |

| 86 | Not Specified | |

| 80 | 50 mmHg | |

| 86 | 100 Torr |

Table 2: Density of this compound

| Density (g/cm³) | Temperature (°C) | Reference |

| 1.418 | Not Specified | [1] |

| 1.4726 | 25 | |

| 1.48 | 25 |

Table 3: Other Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₈O₂ | [1][2] |

| Molecular Weight | 262.10 g/mol | [1][2] |

| Flash Point | 45 °C | [1] |

| Refractive Index | 1.3202 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical properties, as well as its characterization in an electrochemical context.

Synthesis via Williamson Ether Synthesis: A Representative Protocol

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3][4] The following protocol is a representative example for the synthesis of a fluorinated ether, which can be adapted for this compound. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[4]

Materials:

-

Fluorinated alcohol (e.g., 2,2,3,3,4,4,5,5-octafluoropentan-1-ol)

-

Alkyl halide (e.g., allyl chloride)[5]

-

Sodium hydroxide (B78521) (NaOH)[5]

-

Benzene (solvent)[5]

-

Dimethylaminopyridine (catalyst)[5]

Procedure:

-

To a reaction vessel containing the fluorinated alcohol, add allyl chloride, sodium hydroxide, benzene, and a catalytic amount of dimethylaminopyridine.[5]

-

Heat the reaction mixture to a temperature of 70-80°C with constant stirring.[5]

-

Maintain these conditions for approximately 8 hours to allow the reaction to proceed to completion.[5]

-

After the reaction is complete, filter the resulting mixture.[5]

-

Purify the product by fractional distillation, collecting the fraction at the appropriate boiling point (e.g., 140°C for allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether).[5]

Determination of Boiling Point

The boiling point of a liquid can be determined using several standard methods, including the OECD 103 test method.[6]

Apparatus:

-

Heating device

-

Boiling tube

-

Thermometer

-

Capillary tube

Procedure:

-

Place the liquid sample into a boiling tube.

-

Insert a thermometer and an inverted capillary tube into the sample.

-

Gradually heat the sample.[6]

-

Record the temperature at which a steady stream of bubbles emerges from the capillary tube. This temperature is the boiling point.[6]

-

For accuracy, it is recommended to record the pre-boiling temperature (when bubbling starts), the steady boiling temperature, and the end-of-boiling temperature.[6] These values should ideally be within a 1°C range.[6]

Determination of Density

The density of a liquid can be determined using a digital density meter according to ASTM D4052.[7][8] This method is applicable to petroleum distillates and viscous oils.[7][8]

Apparatus:

-

Digital Density Meter

Procedure:

-

Introduce a small volume of the liquid sample into the oscillating U-tube of the digital density meter.[9]

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[9]

-

This change in frequency is used with calibration data to determine the density of the sample.[9]

Electrochemical Characterization in a Lithium-Ion Battery

To evaluate the performance of this compound as an electrolyte component, a series of electrochemical tests are typically performed.

Cell Assembly:

-

In an argon-filled glovebox, prepare the electrolyte by dissolving a lithium salt (e.g., LiTFSI) in a solvent system containing this compound.

-

Assemble coin cells (e.g., 2032-type) using a lithium metal anode, a separator soaked in the prepared electrolyte, and a cathode material (e.g., a sulfur-carbon composite).

Electrochemical Measurements:

-

Cyclic Voltammetry (CV): To investigate the electrochemical stability window of the electrolyte.

-

Galvanostatic Cycling: To determine the specific capacity, coulombic efficiency, and cycling stability of the battery. This involves charging and discharging the cell at a constant current between defined voltage limits.

-

Electrochemical Impedance Spectroscopy (EIS): To study the interfacial properties and charge transfer resistance within the cell before and after cycling.

Visualizations

The following diagrams illustrate the synthesis of this compound and its proposed mechanism of action in a lithium-ion battery.

Caption: Williamson Ether Synthesis of this compound.

References

- 1. This compound | 358-39-4 | Benchchem [benchchem.com]

- 2. This compound | C6H6F8O2 | CID 15155939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fvs.com.py [fvs.com.py]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

An In-depth Technical Guide on the Solubility of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a hydrofluoroether (HFE), is a specialty fluid with a unique combination of properties including low toxicity, non-flammability, and a distinct solvency profile. These characteristics make it a subject of interest in various applications, from a heat transfer fluid to a solvent in niche chemical processes. Understanding its solubility in a range of common organic solvents is critical for its effective application, particularly in fields like drug development where solvent compatibility can influence reaction kinetics, purification processes, and formulation stability. This guide provides a consolidated overview of the available solubility data and the experimental methodologies employed for its determination.

Quantitative Solubility Data

The solubility of this compound has been evaluated in several common organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers. The data is typically presented as a weight percentage (wt%) or as miscible, indicating complete solubility at the tested conditions.

| Organic Solvent | Chemical Formula | Solubility (wt%) | Temperature (°C) |

| Acetone | C₃H₆O | Miscible | Not Specified |

| Acetonitrile | C₂H₃N | Miscible | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Miscible | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Miscible | Not Specified |

| Heptane | C₇H₁₆ | Miscible | Not Specified |

| Hexanes | C₆H₁₄ | Miscible | Not Specified |

| Isopropanol | C₃H₈O | Miscible | Not Specified |

| Methanol | CH₃OH | Miscible | Not Specified |

| Toluene | C₇H₈ | Miscible | Not Specified |

| Water | H₂O | < 10 ppmw | Not Specified |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a homogeneous solution.

Experimental Protocols for Solubility Determination

The determination of solubility, especially for establishing miscibility, typically follows a standardized visual method. The protocol outlined below is a general representation of the methodology used to assess the solubility of hydrofluoroethers like this compound in organic solvents.

Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., acetone, methanol, heptane)

-

Calibrated glass vials or test tubes

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or magnetic stirrer

-

Light source for visual inspection

Methodology:

-

Preparation: A series of calibrated glass vials are prepared. Each vial is designated for a specific solute-to-solvent ratio.

-

Addition of Components: Using a calibrated pipette, a known volume of the organic solvent is added to a vial. Subsequently, a specific volume of this compound is added to the same vial. Initial tests may start with common ratios such as 1:1, 1:3, and 3:1 by volume.

-

Mixing: The vial is securely capped and agitated vigorously using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 2-5 minutes) to ensure thorough mixing of the two components.

-

Equilibration: The mixture is allowed to stand undisturbed at a controlled ambient temperature for a sufficient period to allow for phase separation if the components are not miscible.

-

Visual Inspection: The vial is then carefully inspected against a light source. The mixture is checked for any signs of immiscibility, which may include:

-

The presence of two distinct liquid layers.

-

Cloudiness or turbidity, indicating the formation of an emulsion or a fine dispersion of one liquid in the other.

-

The formation of droplets.

-

-

Determination:

-

If the resulting mixture is a single, clear, and homogeneous phase with no visual signs of separation, the components are considered miscible at that ratio.

-

If phase separation or turbidity is observed, the components are considered immiscible or partially soluble.

-

-

Comprehensive Analysis: To confirm complete miscibility, the experiment is repeated across a wide range of volumetric ratios, from solute-rich to solvent-rich mixtures.

The workflow for this experimental protocol can be visualized as follows:

An In-Depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane for Advanced Battery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, a fluorinated ether of significant interest in the field of electrochemical energy storage. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane .[1][2] It is also commonly referred to as TFEE.[3]

This document details the physicochemical properties, synthesis, and, most notably, its application as a critical electrolyte co-solvent in high-performance lithium-sulfur (Li-S) batteries. The information presented is intended to support researchers and professionals in the development of next-generation energy storage solutions.

Physicochemical Properties

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane is a colorless liquid with properties that make it highly suitable for electrochemical applications.[4] Its high degree of fluorination imparts chemical stability, a crucial attribute for electrolytes in demanding battery environments.[5]

Table 1: Physicochemical Properties of 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane

| Property | Value | References |

| IUPAC Name | 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | [1][2] |

| Common Name | This compound (TFEE) | [3] |

| CAS Number | 358-39-4 | [4][6][7][8][9] |

| Molecular Formula | C₆H₆F₈O₂ | [4][6][7][8][9] |

| Molecular Weight | 262.10 g/mol | [4][6][7] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | 1.418 - 1.48 g/cm³ (at 25 °C) | [1][4][5][7][9] |

| Boiling Point | 141 °C; 86 °C at 100 mmHg; 80 °C at 50 mmHg | [4][5][7][9] |

| Flash Point | 45 - 67 °C | [1][4][7][9] |

| Refractive Index | 1.305 - 1.3202 (at 20 °C) | [1][4][5][9] |

Synthesis and Preparation

While detailed industrial synthesis protocols are proprietary, the synthesis of 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane can be achieved through established organic chemistry routes. The primary methods involve:

-

Etherification: This process typically involves the reaction of tetrafluoroethanol with ethylene (B1197577) glycol under acidic or basic conditions.[5]

-

Fluorination: The introduction of fluorine atoms into ethylene glycol ethers can be accomplished using various fluorination techniques.[5]

For laboratory use, particularly in electrochemical studies, commercially available TFEE is often purified further by vacuum distillation to remove any impurities that could interfere with battery performance.[4]

Application in Lithium-Sulfur Batteries

The most significant application of 1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane is as a co-solvent in electrolytes for lithium-sulfur (Li-S) batteries. When mixed with other solvents, such as 1,3-dioxolane (B20135) (DOL), the resulting electrolyte can significantly suppress the polysulfide shuttle effect—a primary cause of capacity fade in Li-S batteries.[4]

Mechanism of Action

The two ether oxygen atoms in the TFEE molecule coordinate weakly with lithium ions. This weak coordination alters the solvation structure of the electrolyte, making it less hospitable to the dissolution of lithium polysulfides.[5] This mechanism is crucial for enhancing the electrochemical reversibility of the lithium-metal anode and enabling the use of high-capacity cathodes.[5]

Quantitative Performance Data

A notable study by Gao et al. (2017) demonstrated the exceptional performance of a Li-S battery utilizing a TFEE-based electrolyte. The key findings are summarized in the tables below.

Table 2: Electrolyte Composition and Properties

| Component | Description |

| Salt | 1.0 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) |

| Solvent | 1,3-dioxolane (DOL) / this compound (TFEE) (5/5 v/v) |

Table 3: Electrochemical Performance of Li-S Cell with DOL/TFEE Electrolyte

| Parameter | Value |

| Cathode | Fish-scale porous carbon/sulfur (FSPC/S) composite |

| Cycling Performance | High capacity retention of 99.5% per cycle for 100 cycles |

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the preparation and testing of Li-S batteries using a TFEE-based electrolyte.

Preparation of the DOL/TFEE Electrolyte

Materials:

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

1,3-dioxolane (DOL), anhydrous

-

This compound (TFEE), purified by vacuum distillation[4]

Procedure:

-

Inside an argon-filled glovebox with moisture and oxygen levels below 1 ppm, dissolve LiTFSI in a 5:5 volume ratio of DOL and TFEE to achieve a final concentration of 1.0 M.

-

Stir the solution until the LiTFSI is completely dissolved.

-

Store the prepared electrolyte in a sealed container within the glovebox.

Preparation of the Fish-Scale Porous Carbon/Sulfur (FSPC/S) Cathode

Materials:

-

Fish scales

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Sublimed sulfur

-

Polyvinylidene fluoride (B91410) (PVDF) binder (5 wt% in N-methyl-2-pyrrolidone, NMP)

-

Super P carbon

Procedure:

-

The detailed preparation of the fish scale porous carbon involves decalcification, pre-carbonization, and KOH activation as described in the literature.[4]

-

To prepare the cathode slurry, mix the FSPC/S composite, Super P carbon, and PVDF binder in a weight ratio of 7:2:1.

-

Coat the slurry onto an aluminum foil current collector.

-

Dry the coated electrode at 60 °C under vacuum.

-

Punch out circular electrodes with a diameter of 1.27 cm. The typical sulfur loading is approximately 2 mg/cm².[4]

Assembly of the CR2032 Coin Cell

Materials:

-

FSPC/S cathode

-

Lithium metal foil (anode)

-

Celgard separator

-

DOL/TFEE electrolyte (1.0 M LiTFSI)

-

CR2032 coin cell components (positive case, negative case, spacer, spring)

Procedure:

-

Transfer all components into an argon-filled glovebox.

-

Place the FSPC/S cathode into the positive case of the coin cell.

-

Add a few drops of the DOL/TFEE electrolyte onto the cathode surface.

-

Place the separator on top of the wetted cathode.

-

Add a few more drops of electrolyte onto the separator.

-

Place the lithium metal anode on top of the separator.

-

Position the spacer and spring on top of the anode.

-

Place the negative case on top and crimp the coin cell to seal it.

Logical Relationships in Performance Enhancement

The use of TFEE as a co-solvent in Li-S battery electrolytes leads to a cascade of beneficial effects that ultimately enhance battery performance and longevity.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly Solvating Electrolytes for Lithium-Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]

- 6. web.stanford.edu [web.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Electrolyte Composition in Enabling Li Metal‐Iron Fluoride Full‐Cell Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Fluorinated Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Anesthesia

The introduction of fluorinated ethers as inhalation anesthetics represents a landmark achievement in modern medicine. These compounds, characterized by the presence of a C-F bond and an ether linkage, supplanted earlier anesthetics like diethyl ether and chloroform, offering a superior safety profile, better control over anesthetic depth, and faster recovery times.[1] Their development was a direct result of a concerted effort in the mid-20th century to synthesize non-flammable, potent, and metabolically stable anesthetic agents. This guide provides a technical overview of the historical milestones, key chemical and pharmacological properties, and the scientific evolution of the most significant fluorinated ethers that are foundational to contemporary anesthetic practice.

The Historical Trajectory of Fluorinated Anesthetics

The quest for the ideal anesthetic agent is a story of incremental, yet profound, chemical innovation. The journey from flammable hydrocarbons to stable, fluorinated ethers marked a pivotal shift in anesthetic safety and efficacy.

-

Precursors and Early Research : The use of inhaled anesthetics began in the 1840s with agents like diethyl ether and chloroform.[1] While effective, their flammability and toxicity spurred the search for safer alternatives. The strategic incorporation of fluorine into organic molecules was recognized as a promising approach to reduce flammability and enhance metabolic stability.

-

The Rise of Fluorine Chemistry : The development of organofluorine chemistry was essential. Initial attempts to work with elemental fluorine in the late 19th and early 20th centuries were fraught with danger due to its extreme reactivity.[2] However, by the mid-20th century, controlled fluorination techniques had advanced significantly, paving the way for the synthesis of complex fluorinated molecules.

-

The Halogenation Strategy : Early research demonstrated that halogenation, particularly with fluorine, could produce non-flammable compounds with potent anesthetic properties. Halothane, a halogenated alkane introduced in the 1950s, was a major breakthrough, but concerns over rare but severe hepatotoxicity drove further research.[3][4] This led chemists to focus on the ether structure, which was believed to offer greater stability and a better safety profile.

-

The "Ether" Breakthrough : The 1960s were a golden age for the discovery of fluorinated ether anesthetics. A research team led by Ross C. Terrell and Louise Speers at Ohio Medical Products was particularly prolific, synthesizing enflurane, isoflurane, and desflurane.[5] Independently, Bernard Regan's team at Baxter-Travenol also synthesized sevoflurane (B116992) during the same period.[5] These discoveries laid the groundwork for the modern portfolio of volatile anesthetics.

The timeline of major fluorinated ether introductions is as follows:

-

1970s : Enflurane replaced halothane, offering better metabolic stability.[3][4]

-

1980s : Isoflurane took the place of enflurane, providing modest advantages in lower solubility and reduced risk of convulsive activity.[3][4]

-

1990s : Desflurane and Sevoflurane came into clinical use, offering significant advantages with even lower solubility for faster onset and recovery, and decreased pungency, making them particularly suitable for inhalation induction.[3][4]

Key Fluorinated Ethers: Properties and Characteristics

The clinical utility of a volatile anesthetic is largely determined by its physicochemical properties, which dictate its pharmacokinetics—uptake, distribution, and elimination.

| Property | Isoflurane | Desflurane | Sevoflurane |

| Molecular Weight ( g/mol ) | 184.5 | 168.04 | 200.05 |

| Boiling Point (°C) | 48.5 | 23.5 | 58.6 |

| Vapor Pressure @ 20°C (mmHg) | 238 | 669 | 157 |

| Blood:Gas Partition Coefficient | 1.46 | 0.42 | 0.69 |

| Oil:Gas Partition Coefficient | 90.8 | 18.7 | 47.2 |

| Minimum Alveolar Concentration (%) | 1.17 | 6.6 | 1.8 |

| Data compiled from various sources. |

Key Inferences from the Data:

-

Desflurane's very low blood:gas partition coefficient (0.42) accounts for its rapid onset and offset of anesthesia, making it ideal for ambulatory surgery. Its high vapor pressure necessitates a special heated and pressurized vaporizer for administration.

-

Sevoflurane possesses a low blood:gas partition coefficient (0.69) and a non-pungent, sweet odor, which makes it an excellent agent for smooth inhalational induction, especially in pediatric anesthesia.[6][7]

-

Isoflurane , with a higher blood:gas partition coefficient (1.46), has a slower onset and recovery compared to the newer agents but remains a cost-effective and widely used anesthetic for maintenance.[8]

Mechanism of Action: A Multi-Target Approach

The precise mechanism by which fluorinated ethers produce the anesthetic state is not fully elucidated but is understood to involve modulation of synaptic transmission at multiple sites within the central nervous system (CNS).[1][9] The primary targets are ligand-gated ion channels.

Primary Molecular Targets:

-

Enhancement of Inhibitory Receptors : Volatile anesthetics, including fluorinated ethers, potentiate the function of inhibitory neurotransmitter receptors.[10] The most significant of these is the GABA-A (γ-aminobutyric acid type A) receptor .[1][11] By binding to the GABA-A receptor, these agents enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[1] They also show effects on glycine (B1666218) receptors.

-

Inhibition of Excitatory Receptors : Concurrently, these agents inhibit the function of excitatory receptors, primarily the NMDA (N-methyl-D-aspartate) receptors , which are activated by glutamate.[1][9][10] This action suppresses excitatory neurotransmission.

-

Two-Pore Domain Potassium (K2P) Channels : More recent evidence points to the role of K2P channels.[1] Activation of these channels leads to potassium efflux, which also contributes to neuronal hyperpolarization and a general reduction in CNS activity.

Caption: Anesthetic action via modulation of key ion channels.

Key Experimental Protocols: Synthesis

The synthesis of fluorinated ethers requires specialized techniques to handle reactive fluorine-containing reagents. The following is a generalized protocol representative of the methods used for the synthesis of compounds like sevoflurane.

Protocol: Synthesis of a Fluorinated Isopropyl Ether (e.g., Sevoflurane)

Objective: To synthesize 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane (Sevoflurane).

Materials:

-

Hexafluoroisopropanol (HFIP)

-

Formaldehyde (B43269) (or paraformaldehyde)

-

Hydrogen Fluoride (HF) or other suitable fluorinating agent (e.g., Sulfur Tetrafluoride, SF4)

-

Sulfuric Acid (as a catalyst)

-

Anhydrous reaction vessel (pressure-rated, resistant to HF)

-

Distillation apparatus

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Methodology:

-

Reaction Setup : A pressure-resistant, inert reactor is charged with hexafluoroisopropanol (HFIP) and a source of formaldehyde, such as paraformaldehyde. The system must be scrupulously dried to prevent unwanted side reactions.

-

Formation of the Hemiacetal Intermediate : The mixture is treated with a catalytic amount of concentrated sulfuric acid. The formaldehyde reacts with HFIP to form the intermediate bis(2,2,2-trifluoro-1-(trifluoromethyl)ethyl) ether.

-

Fluorination : Anhydrous Hydrogen Fluoride (HF) is carefully introduced into the reactor. The reactor is sealed and heated. The HF acts as both a reactant and a solvent, cleaving the intermediate ether and fluorinating the hydroxymethyl group to form the fluoromethyl ether. This step is the most critical and hazardous, requiring precise control of temperature and pressure.

-

Alternative Fluorinating Agents: In some historical and laboratory-scale syntheses, other fluorinating agents like sulfur tetrafluoride (SF4) could be used in place of HF.

-

-

Work-up and Neutralization : After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented. The crude product mixture is washed with a weak base (e.g., sodium bicarbonate solution) to neutralize residual acids (HF, H2SO4), followed by washing with water.

-

Purification : The organic layer is separated, dried over a desiccant (e.g., anhydrous magnesium sulfate), and purified by fractional distillation. The fraction corresponding to the boiling point of sevoflurane (58.6 °C) is collected.

-

Analysis and Characterization : The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography (GC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

This protocol is a simplified representation and should not be performed without appropriate safety measures and expert supervision, given the highly corrosive and toxic nature of hydrogen fluoride.

Modern Anesthetic Drug Development Workflow

The development of new anesthetic agents today is a highly structured, multi-stage process, building upon the lessons learned from the discovery of early fluorinated ethers.[12] The focus is on refining pharmacokinetic and pharmacodynamic properties to enhance safety and efficiency.[13][14]

Caption: A generalized, multi-phase drug development pipeline.

Modern strategies often involve the rational design of "soft drugs" or "prodrugs."[12][14] Soft drugs are designed to be metabolized predictably and quickly into inactive, non-toxic forms, while prodrugs are administered in an inactive form and are metabolized into the active agent in the body.[12] These approaches aim to improve titratability and reduce the metabolic burden on the patient.[13]

Conclusion

The history of fluorinated ethers is a testament to the power of medicinal chemistry to solve critical clinical challenges. From the initial drive to create a non-flammable anesthetic to the modern pursuit of agents with ultra-fast recovery profiles, the evolution of these compounds has fundamentally reshaped the practice of anesthesiology. The foundational discoveries of the 1960s and 1970s continue to influence the design and development of new agents, as researchers strive to create anesthetics with even greater precision, safety, and minimal environmental impact. The principles learned from the synthesis and study of isoflurane, desflurane, and sevoflurane remain central to the ongoing innovation in the field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 6. Pharmacology of Inhaled Anesthetics | Anesthesia Key [aneskey.com]

- 7. Sevoflurane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. openanesthesia.org [openanesthesia.org]

- 11. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xenonhealth.com [xenonhealth.com]

- 13. Anesthetic drug development: Novel drugs and new approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]

Theoretical Exploration of Bis(2,2,2-trifluoroethyl) Ether (TFEE) Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Computational Methodology

The theoretical investigation of the TFEE molecular structure would typically employ quantum chemical calculations, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), which are well-established methods for studying the conformational preferences of organic molecules.

Conformational Search

A systematic search of the potential energy surface of TFEE is the initial step to identify all possible stable conformers. This is achieved by systematically rotating the dihedral angles of the molecule. For TFEE, the key dihedral angles are around the C-O bonds.

Geometry Optimization and Frequency Calculations

Following the conformational search, the geometry of each identified conformer is optimized to find the minimum energy structure. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). Subsequent frequency calculations are carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

High-Accuracy Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as MP2, with a larger basis set.

The logical workflow for such a computational study is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as an Electrolyte Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as a solvent in electrolyte formulations, particularly for lithium-based batteries. This document includes detailed experimental protocols, data summaries, and safety guidelines to facilitate its application in research and development.

Introduction

This compound, a fluorinated ether, has emerged as a promising co-solvent for electrolytes in advanced battery systems, such as lithium-sulfur (Li-S) and lithium-air (Li-air) batteries. Its unique molecular structure, featuring strong electron-withdrawing fluorine atoms, imparts desirable properties including enhanced electrochemical stability and reduced polysulfide dissolution. These characteristics contribute to improved battery performance, such as higher coulombic efficiency and longer cycle life.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₆F₈O₂ |

| Molecular Weight | 262.10 g/mol |

| CAS Number | 358-39-4 |

| Appearance | Colorless liquid |

| Density | 1.418 - 1.4726 g/cm³ at 25 °C[1][2] |

| Boiling Point | 141 °C[1] or 86 °C at 100 Torr[2] |

| Flash Point | 45 °C[1][2] |

| Refractive Index | 1.3202[2] |

Applications in Lithium-Based Batteries

TFEE is primarily utilized as a co-solvent in electrolyte formulations to enhance the performance and safety of lithium batteries.

Mechanism of Action

The primary advantages of using TFEE in lithium battery electrolytes stem from its chemical structure:

-

Weak Lithium-Ion Coordination: The electron-withdrawing tetrafluoroethoxy groups reduce the Lewis basicity of the ether oxygen atoms. This leads to weaker coordination with lithium ions (Li⁺), which in turn facilitates the desolvation of Li⁺ at the electrode-electrolyte interface, potentially improving reaction kinetics.

-

Reduced Polysulfide Dissolution: In Li-S batteries, TFEE-based electrolytes can suppress the "shuttle effect" by decreasing the solubility of lithium polysulfides. This mitigation of polysulfide migration between the cathode and anode leads to higher coulombic efficiency and better capacity retention.

-

Enhanced Electrochemical Stability: The presence of fluorine atoms contributes to a higher oxidative stability compared to non-fluorinated ether solvents like 1,2-dimethoxyethane (B42094) (DME). This allows for the use of higher voltage cathode materials.

Performance in Lithium-Sulfur (Li-S) Batteries

When used as a co-solvent with ethers like 1,3-dioxolane (B20135) (DOL), TFEE has been shown to significantly improve the performance of Li-S batteries.

| Performance Metric | Electrolyte with TFEE | Conventional Ether Electrolyte (e.g., DOL/DME) |

| Coulombic Efficiency | >98% | Lower, due to polysulfide shuttling |

| Capacity Retention | ~80% after 200 cycles | Significant capacity fading |

| Polysulfide Shuttling | Reduced | Pronounced |

Experimental Protocols

The following sections provide detailed protocols for the preparation of TFEE-based electrolytes and the assembly and testing of lithium-sulfur coin cells.

Safety Precautions

Handle this compound in a well-ventilated area, preferably within a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of a spill, absorb with an inert material and dispose of it in a sealed container.[3]

Caption: Workflow for safe handling of TFEE.

Preparation of TFEE-Based Electrolyte

This protocol describes the preparation of a common electrolyte formulation for Li-S batteries using TFEE as a co-solvent.

Materials:

-

This compound (TFEE), battery grade

-

1,3-Dioxolane (DOL), anhydrous, battery grade

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

-

Lithium nitrate (B79036) (LiNO₃), battery grade

-

Argon-filled glovebox

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Glovebox Preparation: Ensure the glovebox atmosphere has low levels of oxygen and moisture (<0.1 ppm).

-

Solvent Mixture Preparation:

-

In a volumetric flask, prepare a 1:1 (v/v) mixture of TFEE and DOL.

-

For example, to prepare 10 mL of the solvent mixture, add 5 mL of TFEE and 5 mL of DOL.

-

-

Salt Dissolution:

-

To the TFEE/DOL solvent mixture, add LiTFSI to a final concentration of 1.0 M.

-

Add LiNO₃ to a final concentration of 0.1 M.

-

Add a magnetic stir bar to the flask.

-

-

Mixing:

-

Seal the flask and stir the solution on a magnetic stirrer until all the salts are completely dissolved. This may take several hours.

-

The resulting solution is the final electrolyte.

-

Caption: Step-by-step electrolyte preparation.

Assembly of a Li-S Coin Cell (CR2032)

This protocol outlines the assembly of a CR2032 coin cell for testing the prepared TFEE-based electrolyte with a sulfur cathode and a lithium metal anode.

Materials:

-

Sulfur cathode (e.g., sulfur-carbon composite coated on aluminum foil)

-

Lithium metal foil anode

-

Celgard separator

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

TFEE-based electrolyte (prepared as in 4.2)

-

Crimping machine for CR2032 cells

-

Tweezers and pipette

Procedure:

-

Component Preparation: All components should be dried in a vacuum oven before being transferred into an argon-filled glovebox.

-

Cell Assembly:

-

Place the cathode disc at the bottom of the coin cell case.

-

Add a few drops of the TFEE-based electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of the electrolyte to wet the separator.

-

Place the lithium metal anode on top of the separator.

-

Add the spacer disk and then the spring.

-

Carefully place the gasket and the top cap.

-

-

Crimping:

-

Transfer the assembled cell to the crimping machine.

-

Crimp the cell to ensure it is properly sealed.

-

-

Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and separator.

References

Application Notes and Protocols for TFEE in Lithium-Sulfur Batteries

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2-(1,1,2,2-tetrafluoroethoxy)ethane (TFEE) as a key electrolyte component in lithium-sulfur (Li-S) batteries. The use of TFEE-based electrolytes has been shown to significantly mitigate the polysulfide shuttle phenomenon, a primary cause of capacity fading and low coulombic efficiency in Li-S batteries, leading to enhanced performance and cycle life.

Introduction to TFEE in Lithium-Sulfur Batteries

Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical specific energy. However, their practical application has been hindered by several challenges, most notably the "polysulfide shuttle" effect. This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte and their subsequent migration to and reaction with the lithium anode, leading to active material loss, low coulombic efficiency, and rapid capacity decay.[1][2][3]

Fluorinated ethers, such as TFEE, have emerged as a promising solution to this problem.[4][5] TFEE's unique molecular structure, with its electron-withdrawing fluorine atoms, alters the electrolyte's solvation properties. This results in reduced solubility of LiPS, thereby suppressing the shuttle effect.[6][7] Consequently, Li-S cells utilizing TFEE-based electrolytes exhibit significantly improved coulombic efficiencies and cycling stability.[4][8]

Key Performance Data with TFEE-Based Electrolytes

The inclusion of TFEE in Li-S battery electrolytes leads to notable improvements in electrochemical performance. The following tables summarize quantitative data from studies utilizing TFEE and a similar fluorinated ether, bis(2,2,2-trifluoroethyl) ether (BTFE), as electrolyte co-solvents.

| Electrolyte Composition | Sulfur Loading | Discharge Capacity (Initial) | Coulombic Efficiency (Initial) | Cycle Life | Reference |

| 1M LiTFSI in TFEE:DOL (1:1 v/v) | 4 mg S/cm² | > 1200 mAh/g | ~97% | Stable for ~25 cycles (limited by dendrites) | [4] |

| 1M LiTFSI in TEGDME:DOL (1:1 v/v) | Not specified | Lower than TFEE-based | ~82% | Not specified | [6] |

| 1M LiTFSI in TFEE:DOL (2:1 v/v) | Not specified | Lower than 1:1 ratio | Highest among ratios | Not specified | [6] |

| 1M LiTFSI in TFEE:DOL (1:2 v/v) | Not specified | Highest among ratios | Lower than 1:1 ratio | Not specified | [6] |

| 0.5M LiTFSI, 0.2M LiNO₃ in DOL/DME/BTFE (1:1:2 v/v) | < 1 mg/cm² | Not specified | Not specified | Mitigated self-discharge to ~4% over 2 weeks at 45°C | [9] |

| 0.5M LiTFSI, 0.2M LiNO₃ in DOL/DME/BTFE (1:1:2 v/v) | ~5 mg/cm² | Not specified | Not specified | Mitigated self-discharge to ~25% over 2 weeks at 45°C | [9] |

Experimental Protocols

Electrolyte Preparation

This protocol describes the preparation of a common TFEE-based electrolyte, 1 M LiTFSI in TFEE:DOL (1:1 v/v).

Materials:

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

1,2-(1,1,2,2-tetrafluoroethoxy)ethane (TFEE)

-

1,3-dioxolane (DOL)

-

Argon-filled glovebox

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare a 1:1 volumetric mixture of TFEE and DOL.

-

Slowly add the desired amount of LiTFSI to the TFEE:DOL solvent mixture while stirring to achieve a final concentration of 1 M.

-

Continue stirring until the LiTFSI is completely dissolved.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Cathode Preparation

This protocol outlines the preparation of a sulfur cathode with a high sulfur loading.

Materials:

-

Elemental sulfur

-

Carbon black (e.g., ENSACO 350G, Printex XE2)

-

Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (B91410) (PVDF))

-

Anhydrous isopropanol (B130326) or N-Methyl-2-pyrrolidone (NMP) as a solvent

-

Aluminum foil (current collector)

-

Mortar and pestle or planetary ball mill

-

Doctor blade or slurry coater

-

Vacuum oven

Procedure:

-

Prepare a carbon-sulfur composite by mixing porous carbon and sulfur in a 3:1 mass ratio.[6]

-

Create a slurry by mixing the carbon-sulfur composite, a conductive carbon additive (e.g., Printex XE2), and a binder (e.g., PTFE) in a mass ratio of 80:10:10 (wt%) in a suitable solvent like anhydrous isopropanol.[6]

-

Homogenize the slurry using a mortar and pestle or a planetary ball mill.

-

Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve the desired sulfur loading (e.g., 4 mg S/cm²).[4][6]

-

Dry the electrode in a vacuum oven at a suitable temperature (e.g., 60°C) for several hours to remove the solvent.

-

Punch out circular electrodes of the desired size for cell assembly.

Coin Cell Assembly

This protocol describes the assembly of a CR2032 coin cell for electrochemical testing.

Materials:

-

Prepared sulfur cathode

-

Lithium metal foil (anode)

-

Separator (e.g., Celgard 2400)

-